molecular formula C15H14ClF3N4O B15121628 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B15121628
M. Wt: 358.74 g/mol
InChI Key: FJVPUTXWDOHAQH-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination. The azetidine ring is often prepared via cyclization reactions involving appropriate amine and halide precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chloro or trifluoromethyl groups.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and azetidine derivatives, such as:

Uniqueness

The uniqueness of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14ClF3N4O

Molecular Weight

358.74 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide

InChI

InChI=1S/C15H14ClF3N4O/c16-11-5-20-23(9-11)8-10-6-22(7-10)14(24)21-13-4-2-1-3-12(13)15(17,18)19/h1-5,9-10H,6-8H2,(H,21,24)

InChI Key

FJVPUTXWDOHAQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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